molecular formula C9H18Cl2N2 B3345971 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine CAS No. 112747-94-1

1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine

Cat. No.: B3345971
CAS No.: 112747-94-1
M. Wt: 225.16 g/mol
InChI Key: QPTRATAVQVHORS-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two chloroalkyl groups attached to the piperazine ring, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine typically involves the reaction of piperazine with 2-chloroethanol and 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the alcohols are replaced by chlorine atoms, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloroalkyl groups to alkyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-(2-Ethyl)-4-(3-propyl)piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine involves its interaction with biological targets, such as enzymes and receptors. The chloroalkyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)piperazine
  • 4-(3-Chloropropyl)piperazine
  • 1-(2-Chloroethyl)-4-methylpiperazine

Uniqueness

1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine is unique due to the presence of two chloroalkyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to similar compounds with only one chloroalkyl group.

Properties

IUPAC Name

1-(2-chloroethyl)-4-(3-chloropropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl2N2/c10-2-1-4-12-6-8-13(5-3-11)9-7-12/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTRATAVQVHORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330991
Record name 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112747-94-1
Record name 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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